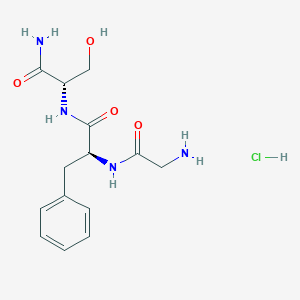![molecular formula C10H12O2 B021941 [(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol CAS No. 107033-44-3](/img/structure/B21941.png)
[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol
Descripción general
Descripción
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its three-membered epoxide ring and a phenyl group attached to the carbon chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol typically involves the following steps:
Epoxidation of Alkenes: The starting material, (2S,3S)-2-methyl-3-phenyl-1-propen-1-ol, undergoes epoxidation using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of diols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents like sodium azide, methanol, or thiophenol under acidic or basic conditions.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Nucleophilic Ring Opening: β-substituted alcohols.
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Aplicaciones Científicas De Investigación
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: Employed in the production of fine chemicals, agrochemicals, and specialty materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, making it a valuable intermediate in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol: The enantiomer of (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol, with opposite stereochemistry.
(2S,3S)-2,3-Epoxy-3-phenyl-1-propanol: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.
(2S,3S)-2,3-Epoxy-2-methyl-1-propanol: Lacks the phenyl group, leading to distinct chemical properties and uses.
Uniqueness
(2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol is unique due to its specific stereochemistry and the presence of both a phenyl and a methyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and pharmaceutical development.
Propiedades
IUPAC Name |
[(2S,3S)-2-methyl-3-phenyloxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJUHWLCBNLOX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](O1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147882 | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107033-44-3 | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107033443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-(-)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-(-)-2-Methyl-3-phenylglycidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)










